2-[(Dimethylamino)methyl]benzaldehyde
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Overview
Description
2-[(Dimethylamino)methyl]benzaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dimethylamino group. This compound is known for its applications in organic synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Dimethylamino)methyl]benzaldehyde can be synthesized through several methods:
Reaction of N,N-dimethylaniline with formaldehyde and formic acid: This method involves the condensation of N,N-dimethylaniline with formaldehyde in the presence of formic acid, followed by oxidation to yield the desired product.
Grignard Reaction: Another method involves the reaction of N,N-dimethylaniline with a Grignard reagent, followed by oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under mild conditions.
Major Products Formed
Oxidation: 2-[(Dimethylamino)methyl]benzoic acid.
Reduction: 2-[(Dimethylamino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylamino)methyl]benzaldehyde has a wide range of applications in scientific research:
Biology: It is used in the detection of indoles and hydrazines, making it valuable in biochemical assays.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group acts as an electrophile, reacting with nucleophiles to form addition products. The dimethylamino group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but with the dimethylamino group at the para position.
N,N-Dimethyl-4-formylaniline: Another derivative with the dimethylamino group at the para position.
Uniqueness
2-[(Dimethylamino)methyl]benzaldehyde is unique due to the position of the dimethylamino group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to its para-substituted counterparts .
Properties
IUPAC Name |
2-[(dimethylamino)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLMZALRNYGLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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